2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC20482998
Molecular Formula: C11H7BrFNO3
Molecular Weight: 300.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrFNO3 |
|---|---|
| Molecular Weight | 300.08 g/mol |
| IUPAC Name | 2-(3-bromo-5-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)14-10(17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16) |
| Standard InChI Key | YHQYUVWWGIXLIG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC(=CC(=C2)Br)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with bromine and fluorine at positions 3 and 5, respectively, fused to an oxazole ring bearing a methyl group at position 5 and a carboxylic acid moiety at position 4. This arrangement creates a planar structure with distinct electronic properties due to the electron-withdrawing effects of the halogens.
Physical and Spectral Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 300.08 g/mol | |
| Melting Point | Not reported | — |
| Solubility | Limited in polar solvents | |
| UV-Vis Absorption |
The absence of melting point data in literature underscores the need for further characterization.
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves three stages:
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Bromination and Fluorination: Phenylacetic acid derivatives undergo halogenation using -bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
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Oxazole Ring Formation: Cyclization via dehydration or coupling reactions, often catalyzed by Lewis acids like .
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Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group to the carboxylic acid.
| Parameter | Conventional Method | Green Method (Proposed) |
|---|---|---|
| Reagent | Thionyl chloride | Bis(trichloromethyl) carbonate |
| Yield | 80–85% | 95–96% |
| Byproducts | HCl, SO | Less corrosive residues |
| Catalyst | DMF | Tetrabutylurea |
Adopting such innovations could enhance the scalability of 2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic acid production.
Biological Activities and Mechanisms
Antimicrobial Properties
Halogenated oxazoles exhibit broad-spectrum antimicrobial activity. The bromine and fluorine atoms enhance membrane permeability in Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 4–16 µg/mL for Staphylococcus aureus.
Comparative Analysis with Analogues
Structural Analogues
The table below contrasts key features of related compounds:
The position and type of halogens critically influence target selectivity and potency.
Future Directions and Challenges
Unresolved Questions
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Toxicological Profile: No in vivo toxicity data are available, necessitating preclinical studies.
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Synthetic Scalability: Current methods require optimization for industrial-scale production.
Emerging Applications
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Materials Science: Halogenated oxazoles could serve as ligands in photovoltaic materials due to their electron-deficient aromatic systems.
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Drug Delivery: Functionalization with polyethylene glycol (PEG) chains may improve solubility for parenteral formulations.
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